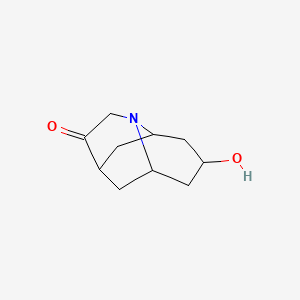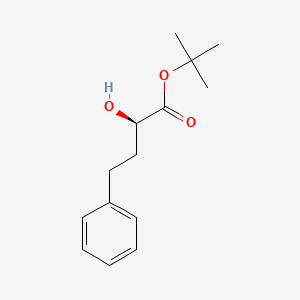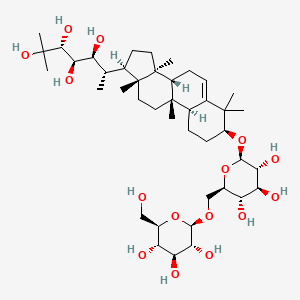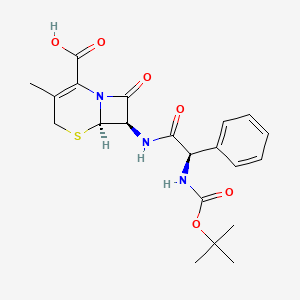
2'-脱氧腺苷-1'-13C 一水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxyadenosine-1’-13C Monohydrate is a labeled form of 2’-Deoxyadenosine, a deoxyribonucleoside. This compound is used primarily in scientific research as a building block in chemical synthesis and as a tracer in drug development processes . The labeling with carbon-13 isotope allows for detailed studies of metabolic pathways and pharmacokinetics.
科学研究应用
2’-Deoxyadenosine-1’-13C Monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a tracer in studying chemical reactions and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nucleosides in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of nucleoside analogs.
Industry: Applied in the production of labeled compounds for research and development purposes .
作用机制
Target of Action
2’-Deoxyadenosine-1’-13C Monohydrate is a deoxyribonucleoside . It is a derivative of the nucleoside adenosine . The primary targets of this compound are likely to be the enzymes and proteins that interact with adenosine and its derivatives.
Mode of Action
The presence of the 13C isotope could potentially alter the interactions of the compound with its targets .
Biochemical Pathways
The biochemical pathways affected by 2’-Deoxyadenosine-1’-13C Monohydrate are likely to be those involving DNA synthesis and repair, given its structure as a deoxyribonucleoside . .
Pharmacokinetics
It has been suggested that stable heavy isotopes like 13c can be incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, the substitution of hydrogen with its isotope deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of 2’-Deoxyadenosine-1’-13C Monohydrate’s action would likely depend on its specific interactions with its targets. As a deoxyribonucleoside, it could potentially be incorporated into DNA, which could have various effects depending on the context .
Action Environment
The action, efficacy, and stability of 2’-Deoxyadenosine-1’-13C Monohydrate could potentially be influenced by various environmental factors. These might include the presence of other molecules, pH, temperature, and the specific cellular or tissue environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-1’-13C Monohydrate involves the incorporation of the carbon-13 isotope into the deoxyribose sugar moiety of 2’-Deoxyadenosine. This can be achieved through various synthetic routes, including the use of labeled precursors in the chemical synthesis of the nucleoside . The reaction conditions typically involve controlled environments to ensure the stability and purity of the labeled compound.
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-1’-13C Monohydrate follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high yield and purity. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
化学反应分析
Types of Reactions
2’-Deoxyadenosine-1’-13C Monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2’-Deoxyadenosine-1’-13C Monohydrate can lead to the formation of 2’-Deoxyadenosine-1’-13C-5’-phosphate, while reduction can yield 2’-Deoxyadenosine-1’-13C-5’-hydroxyl .
相似化合物的比较
Similar Compounds
2’-Deoxyadenosine: The unlabeled form of the compound, used in similar applications but without the isotopic labeling.
2’-Deoxyguanosine: Another deoxyribonucleoside with similar applications in research.
2’-Deoxycytidine: Used in studies of DNA synthesis and repair.
Uniqueness
The uniqueness of 2’-Deoxyadenosine-1’-13C Monohydrate lies in its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research areas where understanding the detailed pathways and kinetics of nucleosides is crucial .
属性
CAS 编号 |
446276-63-7 |
|---|---|
分子式 |
C₉¹³CH₁₅N₅O₄ |
分子量 |
270.26 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)


![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B1146067.png)
![2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B1146070.png)


![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)


